3-Methoxy-3'-trifluoromethylbenzhydrol
Description
3-Methoxy-3'-trifluoromethylbenzhydrol is a benzhydrol derivative featuring two aromatic rings connected by a hydroxyl-bearing carbon. The methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents at the 3- and 3'-positions, respectively, confer unique electronic and steric properties.
Properties
Molecular Formula |
C15H13F3O2 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9,14,19H,1H3 |
InChI Key |
RRBISPKRAINESR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methoxy-3'-trifluoromethylbiphenyl (CAS 352032-26-9)
Structural Similarities : Shares the biphenyl core with 3-methoxy and 3'-trifluoromethyl substituents but lacks the benzhydrol hydroxyl group.
Synthesis : Synthesized via Suzuki-Miyaura coupling between (meta-(trifluoromethyl)phenyl)boronic acid and 3-bromo-1-trifluoromethylbenzene, achieving yields up to 93% .
Key Differences :
- Polarity : Absence of the hydroxyl group reduces hydrogen-bonding capacity compared to benzhydrol.
- Applications : Used in materials science for electronic applications due to the electron-withdrawing -CF₃ group.
Table 1: Molecular Data Comparison
Tetrahydrofuran Lignans (e.g., Xuetonlignan D)
Structural Similarities : Contains methoxy and methylenedioxy (-O-CH₂-O-) groups but differs in core structure (tetrahydrofuran ring system) .
Key Differences :
- Stereochemistry : Absolute configuration determined via CD spectroscopy (e.g., (7R,8R,7'S,8'R) for xuetonlignan D) .
- Bioactivity : Lignans exhibit anti-inflammatory properties due to hydroxyl groups, whereas benzhydrol derivatives may prioritize stability from -CF₃ .
Table 2: Spectroscopic and Functional Comparisons
Trifluoromethyl-Substituted Heterocycles
Structural Similarities : Compounds like 3-(trifluoromethyl)benzenesulfonamide share the -CF₃ group but differ in core functionality (e.g., sulfonamide vs. benzhydrol) .
Key Differences :
- Synthetic Routes : Grubbs’ catalyst used for heterocycles (e.g., furo-oxazolo derivatives) vs. cross-coupling for biphenyls .
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